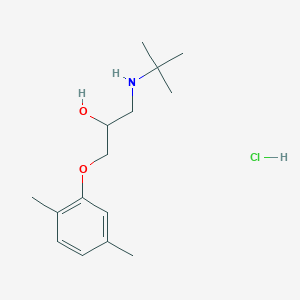
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPP, is a synthetic compound with potential therapeutic applications. CPP belongs to the class of pyrazole-based compounds that have shown promising results in various scientific research studies.
Mechanism of Action
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has been shown to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions. This compound has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and antioxidant properties by reducing the production of inflammatory mediators and reactive oxygen species (ROS) respectively. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and inhibiting the activity of proteins that are involved in cell survival and growth.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of this compound in the treatment of cancer. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Overall, this compound has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 2-chlorobenzonitrile with 3,4-dimethoxybenzaldehyde in the presence of a base to form 2-(3,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetonitrile. This intermediate compound is then reacted with hydrazine hydrate and a suitable acid to form this compound. The synthesis method for this compound has been reported in various scientific research papers and can be easily replicated in the laboratory.
Scientific Research Applications
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-30-21-13-12-16(14-22(21)31-2)23-18(15-28(27-23)17-8-4-3-5-9-17)24(29)26-20-11-7-6-10-19(20)25/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOIBWOMOIRVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![ethyl [(7-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5023874.png)

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide](/img/structure/B5023935.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5023938.png)

![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5023944.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5023949.png)
![4-{5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5023956.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)